molecular formula C6H2Br2FNO B1489625 2,5-Dibromo-3-fluoropyridine-4-carbaldehyde CAS No. 2169144-70-9

2,5-Dibromo-3-fluoropyridine-4-carbaldehyde

Cat. No.: B1489625
CAS No.: 2169144-70-9
M. Wt: 282.89 g/mol
InChI Key: FPSJENVJEVCNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 2,5-Dibromo-3-fluoropyridine-4-carbaldehyde is a high-purity, solid chemical compound designed for research and development applications. This multifunctional pyridine derivative serves as a valuable synthetic building block in organic chemistry and materials science. Research Applications This compound is strategically functionalized for constructing complex molecular architectures. The presence of two bromine atoms and an aldehyde group on the electron-deficient pyridine ring makes it a versatile precursor for metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, as well as nucleophilic addition and condensation reactions. Its structural features are particularly valuable in the development of advanced organic materials. Research indicates that related pyridine-based compounds are employed in the synthesis of cost-effective polymer donors for use in non-fullerene polymer solar cells (PSCs), highlighting the potential of this chemical family in renewable energy applications . Intended Use this compound is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material using appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

2,5-dibromo-3-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSJENVJEVCNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Br)F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 2,5-dibromo-3-fluoropyridine-4-carbaldehyde typically involves:

  • Halogenation of appropriately substituted pyridine precursors to introduce bromine atoms at the 2 and 5 positions.
  • Introduction of fluorine at the 3-position, often via diazotization and fluorination methods.
  • Functionalization at the 4-position to install the aldehyde group.

The synthetic route is modular, allowing stepwise introduction of halogens and functional groups under controlled conditions.

Preparation of 2,5-Dibromopyridine Core

A key intermediate in the synthesis is 2,5-dibromopyridine , which can be prepared via a three-step process starting from 2-aminopyridine:

Step Procedure Conditions Yield (%) Notes
1 Acetylation of 2-aminopyridine with acetic anhydride Reflux, monitored by TLC Forms acetylated intermediate
2 Bromination with liquid bromine 45-55°C, 2-3 hours Generates 2-amino-5-bromopyridine after workup
3 Diazotization and bromination HBr solution, NaNO2, CuBr catalyst, -5 to 15°C, 2-5 hours 60-65% (molar yield) Produces 2,5-dibromopyridine

This method offers mild reaction conditions, high yield, and industrial scalability due to accessible raw materials and fewer byproducts.

Functionalization at the 4-Position to Aldehyde

The aldehyde group at the 4-position (carbaldehyde) can be introduced via:

  • Lithiation of 2,5-dibromo-3-fluoropyridine followed by formylation.
  • For example, treatment with lithium octanolate and n-butyllithium in tetrahydrofuran (THF) at 0°C, followed by reaction with an electrophilic formyl source, yields the 4-carbaldehyde derivative.

Representative Synthetic Procedure Summary

Step Reagents Conditions Outcome
1 2-Aminopyridine + Acetic anhydride Reflux until complete (TLC monitoring) Acetylated intermediate
2 Bromine addition 45-55°C, 2-3 hours 2-Amino-5-bromopyridine
3 Diazotization with NaNO2, CuBr catalyst in HBr -5 to 15°C, 2-5 hours 2,5-Dibromopyridine
4 Balz-Schiemann fluorination Diazotization to tetrafluoroborate salt, pyrolysis 2,5-Dibromo-3-fluoropyridine
5 Lithiation + Formylation n-BuLi, lithium octanolate, THF, 0°C This compound

Detailed Reaction Conditions and Yields

Reaction Conditions Yield (%) Notes
Acetylation of 2-aminopyridine Reflux in acetic anhydride, 1:1.5 molar ratio TLC monitoring ensures completion
Bromination Bromine addition at 50°C for 2.5 h 60-65% (2-amino-5-bromopyridine) Precipitation induced by NaOH
Diazotization/Bromination NaNO2, CuBr catalyst, 0°C, 3-5 h 64% (2,5-dibromopyridine) Controlled temperature critical
Balz-Schiemann fluorination Diazotization to tetrafluoroborate salt, thermal decomposition Variable, generally good Classical fluorination method
Lithiation/Formylation n-BuLi, lithium octanolate, THF, reflux 7 h Moderate to good Requires careful temperature control

Advantages and Industrial Prospects

  • The synthetic route features mild reaction conditions and high selectivity .
  • Raw materials like 2-aminopyridine, bromine, and reagents for diazotization are commercially accessible and cost-effective .
  • The process minimizes byproducts, reducing purification complexity.
  • The method is suitable for scale-up and industrial application due to robustness and reproducibility.

Summary Table of Preparation Methods

Step Target Intermediate Key Reagents Conditions Yield References
1 Acetylated 2-aminopyridine 2-Aminopyridine, Acetic anhydride Reflux, TLC monitored
2 2-Amino-5-bromopyridine Bromine, NaOH 45-55°C, 2-3 h 60-65%
3 2,5-Dibromopyridine NaNO2, CuBr, HBr -5 to 15°C, 2-5 h 64%
4 2,5-Dibromo-3-fluoropyridine Diazotization, thermal decomposition Balz-Schiemann reaction Moderate to good
5 This compound n-BuLi, lithium octanolate, formyl source THF, 0°C to reflux Moderate to good

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3-fluoropyridine-4-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridines or other derivatives.

Scientific Research Applications

Medicinal Chemistry

2,5-Dibromo-3-fluoropyridine-4-carbaldehyde serves as a building block in the development of new pharmaceutical agents. Its unique structural features make it suitable for:

  • Drug Discovery : Investigated for its potential as a pharmacophore in the development of drugs targeting various diseases.
  • Antimicrobial and Anticancer Properties : Studies have shown that derivatives of this compound exhibit significant biological activity against various bacterial strains and cancer cell lines .

Material Science

In material science, the compound is utilized for:

  • Synthesis of Liquid Crystals : Its derivatives have been explored as chiral dopants in liquid crystal displays due to their unique electronic properties .
  • Development of Advanced Materials : The compound is used in the creation of functional materials with specific optical or electronic properties.

Organic Synthesis

The compound is also applied in organic synthesis through:

  • Cross-Coupling Reactions : It participates in Suzuki and Heck reactions to form complex organic molecules.
  • Substitution Reactions : The bromine atoms can be substituted with other nucleophiles, enhancing the versatility of this compound in synthetic pathways.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of various pyridine derivatives, including those derived from this compound. Results indicated that certain derivatives exhibited high inhibition rates against Escherichia coli, highlighting their potential use in developing new antibiotics .

CompoundInhibition (%)
4b41.32
4f91.95
4g87.36

Case Study 2: Liquid Crystal Applications

Research focused on the use of pyridine derivatives as chiral dopants for liquid crystals demonstrated that compounds derived from this compound exhibited favorable dipole moments and thermal stability, making them suitable candidates for enhancing the performance of liquid crystal displays .

Mechanism of Action

The mechanism by which 2,5-dibromo-3-fluoropyridine-4-carbaldehyde exerts its effects depends on its specific application. In biological studies, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

2,5-Dibromo-3-fluoropyridine-4-carbaldehyde is compared to other similar halogenated pyridines, such as 3,5-dibromo-2-fluoropyridine-4-carbaldehyde. While both compounds share structural similarities, the position of the halogen atoms and the formyl group can lead to differences in reactivity and biological activity. These differences highlight the uniqueness of this compound in various applications.

List of Similar Compounds

  • 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

  • 2,6-Dibromo-3-fluoropyridine-4-carbaldehyde

  • 2,5-Dibromo-3-chloropyridine-4-carbaldehyde

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

2,5-Dibromo-3-fluoropyridine-4-carbaldehyde is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of bromine and fluorine atoms, may influence its reactivity and interaction with biological targets. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including halogenation and formylation reactions. The general synthetic route can be outlined as follows:

  • Starting Material : The synthesis begins with 3-fluoropyridine.
  • Halogenation : Bromination at the 2 and 5 positions is performed using bromine or a brominating agent.
  • Formylation : The introduction of the aldehyde group at position 4 is achieved through a Vilsmeier-Haack reaction or similar method.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of anticancer and antimicrobial research.

Anticancer Activity

Several studies have evaluated the compound's potential as an anticancer agent. For instance:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibits the proliferation of cancer cell lines, including L1210 mouse leukemia cells. The compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways and modulation of key signaling proteins involved in cell survival .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that this compound displays significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Case Studies

  • Study on Anticancer Properties :
    • A recent study focused on the effects of this compound on colorectal cancer cells. Results indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS) and enhanced apoptosis compared to untreated controls .
  • Antimicrobial Efficacy :
    • Another investigation assessed the antimicrobial activity of this compound in a clinical setting. It was found to be effective against multi-drug resistant strains, highlighting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Dibromo-3-fluoropyridine-4-carbaldehyde, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via halogenation of pyridine precursors. Bromination at positions 2 and 5 can be achieved using N-bromosuccinimide (NBS) under radical initiation, while fluorination at position 3 may employ KF in polar aprotic solvents. The aldehyde group is typically introduced via oxidation of a hydroxymethyl intermediate using MnO₂ or Swern oxidation. Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization in ethanol improves purity. Monitor reactions using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the aldehyde functionality in this compound be reliably characterized, given its potential hydration or reactivity?

  • Methodological Answer : Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is recommended to stabilize the aldehyde group. The resulting hydrazone can be analyzed via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For direct detection, use DMSO-d₆ as the NMR solvent to minimize hydration artifacts. FT-IR spectroscopy (stretch at ~1700 cm⁻¹ for C=O) and X-ray crystallography (SHELX refinement ) provide complementary confirmation.

Q. What spectroscopic techniques are critical for structural validation of halogenated pyridine derivatives like this compound?

  • Methodological Answer :

  • NMR : ¹⁹F NMR to confirm fluorine substitution (δ ~ -100 to -120 ppm for aromatic F), ¹H NMR for coupling patterns (e.g., J~8 Hz for adjacent Br/F substituents).
  • HRMS : Exact mass analysis to distinguish isotopic patterns (Br isotopes at m/z 79/81).
  • X-ray Crystallography : SHELXL refinement resolves positional ambiguity of halogens and confirms planarity .

Advanced Research Questions

Q. How can regioselectivity challenges in further functionalization (e.g., cross-coupling) of this compound be addressed?

  • Methodological Answer : The electron-withdrawing aldehyde and halogens influence reactivity. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids under inert conditions (DMF, 80°C). Bromine at position 5 is more reactive than fluorine, but steric hindrance may require bulky ligands (e.g., XPhos) to target position 2. Monitor regioselectivity via LC-MS and compare with DFT-calculated transition states (Gaussian 16, B3LYP/6-31G*) .

Q. What strategies resolve contradictory data between computational models and experimental observations in reactivity studies?

  • Methodological Answer : Discrepancies may arise from solvent effects or unaccounted intermediates.

  • Experimental : Conduct kinetic studies (UV-Vis monitoring) to identify intermediates.
  • Computational : Include implicit solvent models (e.g., PCM for DMF) and explore potential energy surfaces (IRC analysis). Cross-validate with in situ Raman spectroscopy .

Q. How does the electronic effect of the fluorine substituent influence the compound’s stability under basic or nucleophilic conditions? **

  • Methodological Answer : Fluorine’s electronegativity increases electron deficiency at C-3, making the aldehyde prone to nucleophilic attack. Stability assays under basic conditions (e.g., NaOH/EtOH) should be monitored via ¹H NMR for aldehyde degradation. Compare with non-fluorinated analogs to isolate electronic effects. For long-term storage, keep under argon at -20°C .

Data Analysis and Experimental Design

Q. What statistical approaches mitigate variability in synthetic yield due to competing side reactions?

  • Methodological Answer : Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry). Use ANOVA to identify significant factors. For example, a 2³ factorial design (temperature, catalyst loading, solvent polarity) can isolate conditions minimizing dehalogenation or over-oxidation .

Q. How can crystallographic data from SHELX be cross-validated with spectroscopic results to address structural ambiguities?

  • Methodological Answer : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries. For example, the C-F bond length (1.34 Å crystallographic vs. 1.33 Å computational) validates accuracy. Discrepancies >0.02 Å suggest potential refinement errors; re-examine hydrogen bonding or thermal motion parameters in SHELXL .

Table: Key Analytical Parameters

Technique Critical Parameters Application Example
¹⁹F NMRδ -110 ppm (aromatic F), coupling with BrConfirm substitution pattern
HRMSIsotopic peaks for Br (79/81) and Cl (if presentDistinguish from synthetic impurities
X-ray CrystallographySHELXL refinement, R-factor < 5%Resolve halogen positional disorder
DNPH DerivatizationHydrazone formation (λmax ~360 nm)Stabilize aldehyde for quantification

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromo-3-fluoropyridine-4-carbaldehyde
Reactant of Route 2
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2,5-Dibromo-3-fluoropyridine-4-carbaldehyde

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